molecular formula C20H23NO2 B2836526 1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine CAS No. 2418719-99-8

1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine

Cat. No. B2836526
CAS RN: 2418719-99-8
M. Wt: 309.409
InChI Key: JBMZWNLALMAGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine is characterized by a cyclobutyl group, an aziridine group, and phenylmethoxyphenoxy group. The exact 3D structure would require more specific data or computational modeling to determine.


Chemical Reactions Analysis

Aziridines, including 1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine, can undergo anionic and cationic ring-opening polymerizations . This process can produce polyamines with various structures .

Safety and Hazards

As a research chemical, 1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.

Future Directions

Aziridines, including 1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine, have potential applications in the development of polymers with antibacterial and antimicrobial properties, CO2 adsorption, chelation, materials templating, and non-viral gene transfection . These areas could be potential future directions for research involving this compound.

properties

IUPAC Name

1-cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-2-7-16(8-3-1)14-22-19-11-4-5-12-20(19)23-15-18-13-21(18)17-9-6-10-17/h1-5,7-8,11-12,17-18H,6,9-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMZWNLALMAGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC=CC=C3OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-2-[(2-phenylmethoxyphenoxy)methyl]aziridine

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